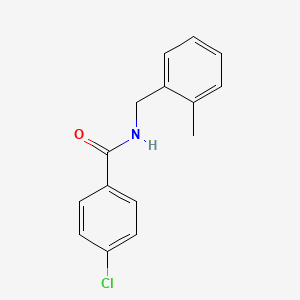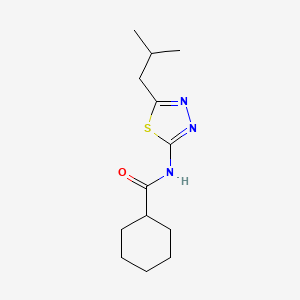![molecular formula C10H10N4OS B5855115 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. It is a thioacetamide derivative of 1,2,4-triazole, which is a heterocyclic compound widely used in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide are diverse and depend on the specific biological system being studied. It has been reported to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has been reported to exhibit antioxidant activity and to modulate the immune response.
実験室実験の利点と制限
One advantage of using 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for researchers. One limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
将来の方向性
There are several future directions for research on 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for various diseases and to assess its safety and toxicity in vivo. Finally, the development of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved efficacy and selectivity.
合成法
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-thiol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
科学的研究の応用
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes mellitus.
特性
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTVERPDWZLNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)


![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)






